2S-1-Aza-bicyclo[2.2.1]hept-2-ylamine
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Overview
Description
2S-1-Aza-bicyclo[221]hept-2-ylamine is a bicyclic amine compound with the molecular formula C6H12N2 It is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2S-1-Aza-bicyclo[2.2.1]hept-2-ylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclopentene derivatives and amine precursors, followed by cyclization reactions catalyzed by palladium or other transition metals . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2S-1-Aza-bicyclo[2.2.1]hept-2-ylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides or acyl chlorides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced amine compounds, and substituted bicyclic amines. These products can further undergo additional functionalization to yield a wide range of chemical entities .
Scientific Research Applications
2S-1-Aza-bicyclo[2.2.1]hept-2-ylamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 2S-1-Aza-bicyclo[2.2.1]hept-2-ylamine involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The compound can influence various biochemical pathways, leading to changes in cellular functions and physiological responses .
Comparison with Similar Compounds
Similar Compounds
1-Aza-bicyclo[2.2.1]hept-3-ylamine: Similar in structure but differs in the position of the nitrogen atom within the bicyclic ring.
2-Aza-bicyclo[2.2.1]heptane: Lacks the amine group, resulting in different chemical properties and reactivity.
Uniqueness
2S-1-Aza-bicyclo[2.2.1]hept-2-ylamine is unique due to its specific stereochemistry and the presence of the amine group at the 2-position. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C6H12N2 |
---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(2S)-1-azabicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C6H12N2/c7-6-3-5-1-2-8(6)4-5/h5-6H,1-4,7H2/t5?,6-/m0/s1 |
InChI Key |
PHRMVXLYQUAOER-GDVGLLTNSA-N |
Isomeric SMILES |
C1CN2CC1C[C@H]2N |
Canonical SMILES |
C1CN2CC1CC2N |
Origin of Product |
United States |
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